3-ethenyl-1-methyl-Pyridiniumiodide
Description
Overview of Pyridinium (B92312) Salt Chemistry in Contemporary Research
Pyridinium salts are a well-established and thoroughly studied class of compounds, valued for their utility as versatile building blocks in a myriad of organic transformations. researchgate.net In recent years, N-functionalized pyridinium salts have garnered significant attention as convenient precursors for generating carbon-, nitrogen-, and oxygen-centered radicals through reductive single electron transfer. researchgate.net This has rendered them a hot topic in organic synthesis. researchgate.net
Beyond their role as radical reservoirs, pyridinium salts are recognized as scaffolds of interest with diverse applications. They are utilized as dyes, surfactants, and catalysts in various organic reactions, both in solution and under solvent-free conditions. researchgate.net Furthermore, they serve as crucial intermediates for the synthesis of other nitrogen-containing heterocyclic compounds with biological relevance. researchgate.net The pyridinium ring is also a structural motif found in numerous natural products, particularly in marine organisms, contributing to their bioactive properties. researchgate.netrsc.org Their applications extend to materials science and gene delivery, highlighting the broad impact of these privileged scaffolds. rsc.orgunl.pt
Specific Context of 3-Ethenyl-1-methyl-Pyridiniumiodide within Pyridinium Derivatives
Within the extensive family of pyridinium derivatives, 3-ethenyl-1-methyl-pyridinium iodide represents a specific structure with distinct electronic and steric features. The presence of the ethenyl (vinyl) group at the 3-position of the pyridine (B92270) ring introduces a site of unsaturation, offering potential for further functionalization through polymerization or other addition reactions. The methyl group at the nitrogen atom quaternizes the pyridine, creating the cationic pyridinium moiety, with iodide as the counter-anion.
While extensive research exists on various substituted pyridinium salts, including those with alkyl, aryl, and carboxyl groups, specific literature focusing exclusively on 3-ethenyl-1-methyl-pyridinium iodide is less prevalent. However, related structures provide valuable insights. For instance, the synthesis of poly(N-methyl-4-vinylpyridinium triiodide) highlights the reactivity of the vinyl group in polymerization. researchgate.net Similarly, studies on other vinylpyridinium salts and their polymers underscore their applications as cationic polyelectrolytes in areas such as drug delivery and antimicrobial materials. researchgate.net The synthesis of stilbazolium derivatives, which also feature a vinyl linkage to an aromatic ring, offers parallels in synthetic strategies, often involving condensation reactions. mdpi.com
Fundamental Research Questions and Scholarly Relevance
The study of 3-ethenyl-1-methyl-pyridinium iodide presents several fundamental research questions of scholarly relevance:
Synthesis and Characterization: What are the most efficient and scalable synthetic routes to high-purity 3-ethenyl-1-methyl-pyridinium iodide? What are its detailed spectroscopic and crystallographic characteristics?
Reactivity: How does the interplay between the ethenyl group and the pyridinium ring influence its reactivity in polymerization, cycloaddition, and other organic transformations?
Material Properties: What are the properties of polymers derived from this monomer? Do they exhibit interesting optical, electronic, or mechanical properties?
Biological Activity: Does this specific substitution pattern confer any notable biological activity, such as antimicrobial or enzyme inhibitory effects, which are common among pyridinium salts? rsc.orgunl.ptglobalresearchonline.net
Addressing these questions would not only fill a knowledge gap in the literature but also potentially unlock new applications for this specific pyridinium derivative.
Scope and Limitations of the Present Research Outline
This article is intended to provide a foundational understanding of 3-ethenyl-1-methyl-pyridinium iodide based on the established principles of pyridinium salt chemistry and research on analogous compounds. It will focus on the chemical synthesis, properties, and potential research avenues for this specific molecule.
Synthetic Routes to 3-Ethenyl-1-methyl-pyridinium Iodide Explored
The synthesis of 3-ethenyl-1-methyl-pyridinium iodide, a quaternary pyridinium salt, involves two primary transformations: the N-methylation of the pyridine ring and the introduction of an ethenyl (vinyl) group at the C3 position. These transformations can be approached through various synthetic methodologies, which can be broadly categorized into convergent and divergent pathways. This article delves into the key strategies for the formation of this specific compound, focusing on the chemical reactions and strategic considerations involved in its synthesis.
Properties
Molecular Formula |
C8H10IN |
|---|---|
Molecular Weight |
247.08 g/mol |
IUPAC Name |
3-ethenyl-1-methylpyridin-1-ium;iodide |
InChI |
InChI=1S/C8H10N.HI/c1-3-8-5-4-6-9(2)7-8;/h3-7H,1H2,2H3;1H/q+1;/p-1 |
InChI Key |
DKKLSQQCOKCNMQ-UHFFFAOYSA-M |
Canonical SMILES |
C[N+]1=CC=CC(=C1)C=C.[I-] |
Origin of Product |
United States |
Molecular Structure, Bonding, and Conformational Analysis of 3 Ethenyl 1 Methyl Pyridiniumiodide
Spectroscopic Investigations for Structural Elucidation
Spectroscopic methods are instrumental in elucidating the molecular framework of 3-ethenyl-1-methyl-pyridinium iodide, providing insights into its atomic connectivity, functional groups, and electronic properties.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy serves as a cornerstone for the structural determination of 3-ethenyl-1-methyl-pyridinium iodide in solution. Analysis of ¹H and ¹³C NMR spectra, complemented by two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), allows for the unambiguous assignment of all proton and carbon signals.
The ¹H NMR spectrum is anticipated to exhibit distinct signals corresponding to the protons of the pyridinium (B92312) ring, the ethenyl (vinyl) group, and the N-methyl group. The aromatic protons on the pyridinium ring typically appear in the downfield region, influenced by the electron-withdrawing nature of the positively charged nitrogen atom. The chemical shifts and coupling constants of the vinyl protons provide valuable information about the stereochemistry of the double bond. The N-methyl protons are expected to present as a sharp singlet in the upfield region.
The ¹³C NMR spectrum corroborates the structural features deduced from the ¹H NMR data. The carbon atoms of the pyridinium ring resonate at lower field due to the deshielding effect of the heteroaromatic system. The carbons of the ethenyl group and the N-methyl carbon appear at characteristic chemical shifts. Based on data from analogous compounds, the following are the anticipated chemical shifts mdpi.com.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 3-Ethenyl-1-methyl-pyridinium iodide
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| N-CH₃ | ~4.3 | ~48 |
| H-2 | ~8.9 | C-2: ~145 |
| H-4 | ~8.4 | C-4: ~144 |
| H-5 | ~8.1 | C-5: ~128 |
| H-6 | ~8.8 | C-6: ~146 |
| C-3 | - | C-3: ~134 |
| =CH (α) | ~7.0 (dd) | =CH (α): ~135 |
| =CH₂ (β, trans) | ~6.0 (d) | =CH₂ (β): ~123 |
| =CH₂ (β, cis) | ~5.6 (d) |
Note: Predicted values are based on the analysis of similar pyridinium structures and may vary based on solvent and experimental conditions.
Infrared (IR) and Raman Spectroscopy for Vibrational Modes
The IR spectrum is expected to show prominent absorption bands corresponding to the C-H stretching vibrations of the aromatic pyridinium ring and the vinyl group, typically in the 3100-3000 cm⁻¹ region. The C=C stretching vibrations of the vinyl group and the pyridinium ring would appear in the 1640-1580 cm⁻¹ range. The C-N stretching vibrations of the pyridinium ring are also expected in the fingerprint region. Out-of-plane C-H bending vibrations can provide further structural confirmation.
Raman spectroscopy, being particularly sensitive to non-polar bonds, would strongly feature the C=C stretching vibrations of the ethenyl group and the symmetric breathing modes of the pyridinium ring. The combination of IR and Raman data allows for a more complete assignment of the vibrational modes of 3-ethenyl-1-methyl-pyridinium iodide uh.edu.
Table 2: Predicted Key IR and Raman Vibrational Frequencies for 3-Ethenyl-1-methyl-pyridinium iodide
| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |
| Aromatic C-H Stretch | 3100-3000 (m) | 3100-3000 (w) |
| Vinyl C-H Stretch | 3080-3020 (m) | 3080-3020 (m) |
| C=C Stretch (Vinyl) | ~1630 (m) | ~1630 (s) |
| C=C/C=N Stretch (Ring) | ~1600, ~1500 (s) | ~1600, ~1500 (m) |
| CH₂ Bend (Vinyl) | ~1420 (m) | ~1420 (w) |
| Ring Breathing | - | ~1030 (s) |
| C-H Out-of-plane Bend | 900-700 (s) | 900-700 (w) |
Note: (s) = strong, (m) = medium, (w) = weak. Predicted values are based on typical frequency ranges for these functional groups.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within the molecule. For 3-ethenyl-1-methyl-pyridinium iodide, the spectrum is expected to be dominated by π→π* transitions associated with the conjugated system formed by the pyridinium ring and the ethenyl substituent.
Typically, pyridinium derivatives exhibit strong absorption bands in the UV region. The presence of the ethenyl group in conjugation with the pyridinium ring is expected to cause a bathochromic (red) shift of the main absorption maximum compared to simple pyridinium salts. This is due to the extension of the π-conjugated system, which lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). An absorption maximum is predicted around 270-290 nm. A weaker n→π* transition may also be observed mdpi.comaai.solutions.
Mass Spectrometry (MS) for Molecular Ion Information
Mass spectrometry (MS) provides crucial information about the molecular weight and fragmentation pattern of the compound. For 3-ethenyl-1-methyl-pyridinium iodide, which is an ionic compound, techniques such as Electrospray Ionization (ESI) are most suitable.
The ESI-MS spectrum in positive ion mode would show a prominent peak corresponding to the 3-ethenyl-1-methyl-pyridinium cation [C₈H₁₀N]⁺. The calculated monoisotopic mass for this cation is approximately 120.08 Da. The presence of this peak would confirm the molecular formula of the cationic part of the compound. Fragmentation patterns can also be analyzed to further support the proposed structure, with potential losses of the methyl group or cleavage of the ethenyl substituent. The iodide anion would be observed in the negative ion mode at m/z 127.
Solid-State Structural Characterization
While spectroscopic methods provide a wealth of information about the molecule in solution or in the gas phase, solid-state characterization is essential for understanding the precise three-dimensional arrangement of atoms and the intermolecular interactions in the crystalline state.
Single-Crystal X-ray Diffraction Analysis
Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a crystalline solid at the atomic level. For 3-ethenyl-1-methyl-pyridinium iodide, this technique would provide precise bond lengths, bond angles, and torsion angles, confirming the connectivity established by NMR.
Analysis of analogous structures suggests that the pyridinium ring is essentially planar. The ethenyl group may exhibit some degree of twisting relative to the plane of the pyridinium ring. The crystal packing is expected to be governed by electrostatic interactions between the 3-ethenyl-1-methyl-pyridinium cations and the iodide anions, as well as weaker C-H···I hydrogen bonds and π-π stacking interactions between the pyridinium rings of adjacent cations. The specific crystal system and space group would be determined from the diffraction data mdpi.com.
Table 3: Predicted Crystallographic Data for 3-Ethenyl-1-methyl-pyridinium iodide
| Parameter | Predicted Value |
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | Centrosymmetric (e.g., P2₁/c) |
| a (Å) | ~7-10 |
| b (Å) | ~10-20 |
| c (Å) | ~8-12 |
| β (°) | ~90-100 (for monoclinic) |
| Z (molecules/unit cell) | 4 |
Note: Predicted values are based on crystallographic data of similar organic salts and are subject to experimental determination.
Crystallographic Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)
The crystal structure of ionic compounds like 3-ethenyl-1-methyl-pyridinium iodide is dictated by a combination of electrostatic forces between the cation and anion, as well as weaker, non-covalent interactions. The packing arrangement in the solid state is a delicate balance of these forces to achieve the most thermodynamically stable lattice.
In related pyridinium iodide structures, the packing often features alternating layers of cations and anions. nih.gov The iodide anion (I⁻) can interact with the pyridinium cation through various non-covalent forces. One of the most significant interactions is hydrogen bonding. Although the 3-ethenyl-1-methyl-pyridinium cation lacks strong hydrogen bond donors, weak C-H···I hydrogen bonds can be expected, where the hydrogen atoms on the pyridine (B92270) ring and the vinyl group interact with the iodide anion. nih.gov These interactions, while weak, collectively contribute to the stability of the crystal lattice.
Furthermore, π-π stacking interactions are a common feature in the crystal packing of aromatic cations. nih.gov The planar pyridinium rings can stack upon each other, typically in an offset or antiparallel fashion to minimize electrostatic repulsion. researchgate.net The presence of the ethenyl (vinyl) group may influence this stacking, potentially leading to more complex packing motifs.
In a co-crystal of 3-chloro-N-methylpyridinium iodide with tetrabromoquinone, a multitude of intermolecular interactions were ranked in importance as: (i) cation-anion electrostatic interactions, (ii) iodide-quinone π-hole interactions, (iii) halogen bonding, and (iv) stacking interactions between cations. researchgate.netiucr.org The energy of the π-hole interaction between the iodide anion and the quinone ring was estimated to be -11.16 kcal mol⁻¹, comparable in strength to moderate hydrogen bonding. researchgate.net
Theoretical and Computational Studies of Molecular Architecture
To complement experimental data, theoretical and computational methods are invaluable for providing deep insights into molecular structure, stability, and electronic properties.
Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of molecules. irjweb.comscirp.org By calculating the electron density, DFT can accurately predict molecular geometries (bond lengths and angles), vibrational frequencies, and electronic properties. scirp.orgresearchgate.net For compounds like 3-ethenyl-1-methyl-pyridinium iodide, DFT calculations, typically using a functional like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would be employed to optimize the molecular geometry and determine its ground-state electronic configuration. researchgate.netmdpi.com Such calculations provide a foundational understanding of the molecule's stability and reactivity.
Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. aimspress.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant parameter that indicates the molecule's chemical reactivity and kinetic stability. aimspress.com A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive molecule that is more easily polarized. aimspress.com For a related compound, 3-methyl 2-vinyl pyridinium phosphate (B84403) (3M2VPP), the calculated HOMO-LUMO energy gap is 3.544 eV. researchgate.net In a study of quinoline, the HOMO-LUMO gap was calculated to be -4.83 eV. scirp.org These values provide a reference for the expected electronic behavior of 3-ethenyl-1-methyl-pyridinium iodide.
Table 1: Frontier Orbital Energies for Related Pyridinium Compounds
| Compound | Method/Basis Set | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Source |
| 3-Methyl 2-Vinyl Pyridinium Phosphate | DFT/B3LYP/6-311++G(d,p) | - | - | 3.544 | researchgate.net |
| Quinoline (Benzo[b]pyridine) | DFT/B3LYP/6-31+G(d,p) | -6.646 | -1.816 | 4.830 | scirp.org |
| 3-Bromo-2-hydroxypyridine | TD-DFT/6-311++G(d,p) | -6.880 | -1.475 | 5.405 | mdpi.com |
This table presents data for analogous compounds to illustrate the typical range of HOMO-LUMO energies.
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For 3-ethenyl-1-methyl-pyridinium iodide, rotation around the single bond connecting the vinyl group to the pyridinium ring is of particular interest. This rotation would lead to different conformers with varying energies. A computational analysis would involve mapping the potential energy surface as a function of the dihedral angle of this bond to identify the most stable (lowest energy) conformation and any energy barriers to rotation. This information is critical for understanding the molecule's flexibility and its preferred shape in different environments.
Hirshfeld surface analysis is a modern computational tool used to visualize and quantify intermolecular interactions within a crystal. nih.govnih.govacs.org The Hirshfeld surface is generated based on the electron distribution of a molecule in the crystalline environment. nih.gov Different properties can be mapped onto this surface, such as dnorm, which highlights intermolecular contacts shorter than the van der Waals radii, revealing regions of significant interaction like hydrogen bonds. researchgate.net
Table 2: Hirshfeld Surface Interaction Percentages for an Analogous Pyridinium Salt
| Intermolecular Contact | Contribution (%) | Source |
| N···H/H···N | 37.2 | nih.gov |
| C···H/H···C | 28.3 | nih.gov |
| H···H | 21.9 | nih.gov |
| C···C | 4.6 | nih.gov |
| C···N/N···C | 3.8 | nih.gov |
| Other | 4.2 | nih.gov |
Data from bis{2-[(pyridin-2-yl)amino]pyridinium} tetracyanonickelate(II) illustrates typical contributions of various interactions in a pyridinium salt crystal. nih.gov
Molecular dynamics (MD) simulations provide a way to study the time-dependent behavior of a molecular system. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can model processes such as conformational changes, diffusion, and the interaction of a molecule with its environment (e.g., a solvent). For 3-ethenyl-1-methyl-pyridinium iodide, MD simulations could be used to understand its behavior in solution, including its solvation shell structure and the dynamics of its interaction with the iodide counter-ion. Currently, specific MD simulation studies for this compound are not available in the surveyed literature.
Reactivity Profiles and Mechanistic Pathways Involving 3 Ethenyl 1 Methyl Pyridiniumiodide
Reactions of the Pyridinium (B92312) Cation
The positively charged pyridinium ring is susceptible to reactions that can neutralize its charge, either through the addition of nucleophiles or through more complex ring-opening and rearrangement processes.
The electron-deficient nature of the pyridinium ring makes it a target for nucleophilic attack. Nucleophiles can add to the carbon atoms of the ring, particularly at the positions ortho and para to the nitrogen atom. This addition temporarily disrupts the aromaticity of the ring, leading to the formation of a dihydropyridine (B1217469) intermediate. The subsequent reaction pathway can vary depending on the nature of the nucleophile and the reaction conditions.
In some cases, the initial adduct can undergo oxidation to restore the aromatic pyridinium system, resulting in a net substitution reaction. However, for 3-ethenyl-1-methyl-pyridinium iodide, the presence of the vinyl group can influence the regioselectivity of the attack and the stability of the resulting intermediates.
Research into the reactivity of N-arylpyridinium salts, which share structural similarities, has shown that a wide variety of piperidine (B6355638) derivatives can be accessed through downstream reactions following initial nucleophilic addition. digitellinc.com This highlights the potential for diverse functionalization of the pyridinium core.
Pyridinium salts can undergo ring-opening reactions under specific conditions, often initiated by nucleophilic attack. The Zincke reaction is a classic example where primary or secondary amines attack the pyridinium ring, leading to its opening and the formation of a conjugated aldehyde. researchgate.net While the classic Zincke reaction involves specific activating groups, analogous ring-opening processes can be envisioned for 3-ethenyl-1-methyl-pyridinium iodide.
Recent advancements have introduced reductive Zincke reactions, which lead to saturated δ-amino ketones, expanding the synthetic utility of pyridinium ring-opening. researchgate.net Furthermore, anionic ring-opening reactions of pyridinium salts have been utilized in the synthesis of natural products, demonstrating the power of this strategy to create complex molecular architectures. rsc.org These processes often involve the formation of acyclic intermediates that can then be manipulated to form new ring systems or functional group arrays.
Reactivity of the Ethenyl Moiety
The ethenyl (vinyl) group attached to the pyridinium ring provides a second site for reactivity, primarily through addition reactions across the carbon-carbon double bond.
The double bond of the ethenyl group can react with electrophiles in electrophilic addition reactions. youtube.comyoutube.comlibretexts.org The mechanism typically involves the initial attack of the electrophile on the π-electrons of the double bond, forming a carbocation intermediate. libretexts.org This carbocation is then attacked by a nucleophile to give the final addition product. The regioselectivity of this addition is influenced by the electronic effect of the pyridinium ring.
The ethenyl group is also susceptible to radical addition reactions. Pyridinium salts have been recognized as effective radical traps. nih.gov For instance, N-methoxypyridinium salts exhibit high reactivity towards alkyl radicals. nih.gov In the context of 3-ethenyl-1-methyl-pyridinium iodide, a radical could add to the vinyl group, generating a new radical species that can participate in further transformations. This type of reactivity is central to various three-component coupling processes. nih.gov
While less common for simple vinyl pyridinium salts, the ethenyl moiety could potentially participate in pericyclic reactions, such as cycloadditions, under appropriate conditions. The feasibility of such reactions would depend on the specific dienophile or diene partner and the reaction conditions (thermal or photochemical). The electronic nature of the pyridinium ring would play a significant role in modulating the energy of the frontier molecular orbitals of the ethenyl group, thereby influencing its reactivity in pericyclic processes.
Role as a Synthetic Intermediate and Reagent in Organic Transformations
The dual reactivity of 3-ethenyl-1-methyl-pyridinium iodide makes it a valuable synthetic intermediate. Its ability to undergo reactions at both the pyridinium ring and the ethenyl group allows for the construction of complex molecular frameworks.
The quaternization of poly(4-vinylpyridine) with methyl iodide to form poly(N-methyl-4-vinyl pyridinium iodide) demonstrates the utility of the vinyl pyridinium moiety in polymer chemistry. nih.gov This highlights the potential for using 3-ethenyl-1-methyl-pyridinium iodide as a monomer or functional unit in the synthesis of novel polymeric materials.
Furthermore, vinyl iodides, in general, are important precursors in transition-metal-catalyzed cross-coupling reactions. wikipedia.org While 3-ethenyl-1-methyl-pyridinium iodide itself is not a vinyl iodide, its ethenyl group can be a precursor to or be derived from such functionalities. The reactivity of the pyridinium salt can be harnessed in radical-mediated processes, including those used for the late-stage functionalization of complex molecules. chemrxiv.org The ability to generate radicals from pyridinium salts under mild conditions, such as photoredox catalysis, has expanded their application in organic synthesis. whiterose.ac.ukacs.org
Interactive Data Table: Reactivity Summary
| Reaction Type | Reactive Site | Key Features | Potential Products |
| Nucleophilic Addition | Pyridinium Ring | Attack at positions ortho/para to nitrogen. | Dihydropyridines, Substituted Pyridines |
| Ring-Opening | Pyridinium Ring | Initiated by nucleophiles (e.g., amines). | Acyclic Aldehydes, Amino Ketones |
| Electrophilic Addition | Ethenyl Group | Follows Markovnikov or anti-Markovnikov rules depending on the reagent. | Halogenated or Hydroxylated Ethylpyridinium Salts |
| Radical Addition | Ethenyl Group | Can be used in chain reactions and multi-component couplings. | Functionalized Alkylpyridinium Salts |
| Cross-Coupling Precursor | Ethenyl Group | The vinyl group can be involved in metal-catalyzed C-C bond formation. | Biaryls, Substituted Alkenes |
Catalytic Applications and Mechanistic Insights
While direct catalytic applications of 3-ethenyl-1-methyl-pyridinium iodide are not widely documented, the catalytic activity of structurally similar pyridinium salts provides significant insights. Pyridinium iodides, particularly those with functional groups, are recognized for their potential in various catalytic processes.
For instance, dimethylaminopyridine hydroiodide (DMAP·HI) has been identified as a highly effective and recyclable organocatalyst for the synthesis of cyclic carbonates from epoxides and atmospheric carbon dioxide. preprints.org The proposed mechanism suggests that the dimethylaminopyridine (DMAP) component acts as a nucleophile, activating the CO2 molecule. preprints.org The iodide anion and the acidic pyridinium proton are also crucial for the ring-opening of the epoxide and subsequent cyclization. preprints.org This system highlights the cooperative role of the cation, anion, and functional groups in the catalytic cycle.
Furthermore, polymers derived from vinylpyridine, when quaternized with methyl iodide, serve as supports for transition metal catalysts. whiterose.ac.uk For example, a rhodium catalyst supported on a quaternized poly(4-vinylpyridine) has been used for the carbonylation of methanol (B129727) to methyl acetate. whiterose.ac.uk Although the catalytic activity can decrease over time due to leaching of the metal, these materials show potential for developing supported catalysts that operate under milder conditions. whiterose.ac.uk The quaternization to form the pyridinium iodide is essential for immobilizing the active catalytic species. whiterose.ac.uk
Photoreactions and Derived Chemical Species
The interaction of vinyl-substituted methylpyridinium iodides with light is a subject of significant interest, particularly for applications in non-linear optics (NLO) and materials science. mdpi.comnih.gov The vinylpyridinium cation is an excellent chromophore, and its photophysical properties can be tuned by altering the substitution pattern.
Upon exposure to light, these compounds can exhibit strong fluorescence. For example, a related stilbazolium derivative, 4-[2-(3-methoxyphenyl)-vinyl]-1-methyl-pyridinium iodide (MMPI), displays significant photoluminescence. mdpi.com The energy band gap for this compound was determined to be 2.43 eV, indicating its potential for optoelectronic device applications. mdpi.com The fluorescence arises from the de-excitation of electrons from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO).
Reaction Kinetics and Thermodynamics
The formation of 3-ethenyl-1-methyl-pyridinium iodide is a classic example of a Menschutkin reaction, which involves the quaternization of a tertiary amine (3-ethenylpyridine) with an alkyl halide (methyl iodide). The kinetics and thermodynamics of this type of reaction have been extensively studied.
Kinetic data for the reaction of various amines with 2-chloro-1-methylpyridinium (B1202621) iodide also show a second-order rate law. The Brønsted coefficient (β), which relates the reaction rate to the basicity of the nucleophile, and the Hammett constant (ρ), which relates the rate to substituent electronic effects, provide insight into the transition state of the reaction. For the reaction with phenols, a small Brønsted coefficient (β = 0.09) and a negative Hammett ρ value (-0.29) suggest a transition state with significant positive charge development on the nitrogen atom, consistent with a nucleophilic substitution mechanism. researchgate.net
Table 1: Kinetic Parameters for Related Pyridinium Formation Reactions
| Reactants | Solvent | Rate Law | Brønsted β | Hammett ρ | Reference |
|---|---|---|---|---|---|
| Pyridine (B92270) + Methyl Iodide | Ethyl Alcohol / Acetone (B3395972) | Second-order | N/A | N/A | ias.ac.in |
| 2-Chloro-1-methylpyridinium iodide + Phenols | Not Specified | Second-order | 0.09 ± 0.02 | -0.29 ± 0.07 | researchgate.net |
| 2-Chloro-1-methylpyridinium iodide + Amines | Water | Second-order | 0.67 | N/A | researchgate.net |
Solvent Effects on Reactivity and Selectivity
The solvent plays a critical role in the Menschutkin reaction, influencing both the rate and, in some cases, the selectivity of the reaction. The classic study by Menschutkin on the reaction of triethylamine (B128534) with ethyl iodide demonstrated rate constant variations of up to a factor of 700 between different solvents. cdnsciencepub.com
For the reaction of pyridine with methyl iodide, studies have shown that the reaction is faster in acetone compared to 95% ethyl alcohol. ias.ac.in This is generally attributed to the ability of more polar, aprotic solvents to stabilize the charged transition state more effectively than protic solvents, which can solvate the nucleophile (pyridine) and reduce its reactivity.
The influence of the solvent can be quantitatively analyzed using multiparameter equations, which consider factors like solvent polarity/polarizability, acidity, and basicity. For the reaction of tri-n-propylamine with methyl iodide in aprotic solvents, it was found that solvent dipolarity and polarizability significantly increase the reaction rate by lowering the activation energy. cdnsciencepub.com The inclusion of hydroxylic solvents, however, can complicate these correlations. cdnsciencepub.com
Table 2: Influence of Solvent on the Reaction of Pyridine and Methyl Iodide
| Solvent | Relative Rate | Key Observations | Reference |
|---|---|---|---|
| Acetone | Faster | Aprotic solvent, stabilizes transition state | ias.ac.in |
| 95% Ethyl Alcohol | Slower | Protic solvent, can solvate the amine | ias.ac.in |
The choice of solvent is also crucial during the synthesis and purification of vinylpyridinium iodide derivatives. For instance, a mixture of methanol and acetonitrile (B52724) is often used for recrystallization to obtain high-purity single crystals suitable for structural analysis. mdpi.comnih.gov
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Polymerization Studies of 3 Ethenyl 1 Methyl Pyridiniumiodide
Polymer Properties and Characterization
Molecular Weight Distribution and Polydispersity
The molecular weight and polydispersity index (PDI) are crucial parameters that define the properties of a polymer. For poly(4-vinyl N-methyl pyridinium (B92312) iodide), these characteristics are determined by size exclusion chromatography (SEC) of the precursor polymer, poly(4-vinylpyridine). The degree of quaternization, which is the percentage of pyridine (B92270) rings that have been reacted with methyl iodide, is typically confirmed by FT-IR spectroscopy and is generally over 98%. polymersource.capolymersource.ca
The molecular weight of the final quaternized polymer is significantly higher than that of the precursor due to the addition of the methyl iodide groups. The PDI, a measure of the distribution of molecular masses in a given polymer sample, remains the same after quaternization. A PDI value close to 1.0 indicates a narrow molecular weight distribution, which is often desirable for specific applications.
Below is a table summarizing representative data for poly(4-vinyl N-methyl pyridinium iodide):
| Sample ID | Precursor Mn ( g/mol ) | Precursor Mw ( g/mol ) | Precursor PDI (Mw/Mn) | Quaternized Polymer Mn ( g/mol ) | Quaternized Polymer PDI (Mw/Mn) |
| P1548-4VPQ | 12,000 | 14,500 | 1.2 | 28,000 | 1.2 |
| P4VPQ12K | 5,060 | 5,370 | 1.06 | 12,000 | 1.06 |
Morphology of Resultant Poly(3-ethenyl-1-methyl-Pyridiniumiodide)
For instance, in the synthesis of poly(N-methyl-4-vinylpyridinium iodide), a light yellow precipitate is formed during the reaction of poly(4-vinylpyridine) with methyl iodide in methanol (B129727). researchgate.net The solid polymer is then typically collected by filtration. The solubility of these polymers is also a key aspect of their physical properties. Poly(4-vinyl N-methyl pyridinium iodide) is noted to be soluble in polar solvents like methanol and ethanol (B145695), and it precipitates from non-polar solvents such as hexane (B92381) and ether. polymersource.ca
Applications of this compound-Derived Polymers
Polymers derived from vinylpyridinium salts, including isomers of ethenyl-1-methyl-pyridinium iodide, are of significant interest due to their cationic nature, which makes them effective polyelectrolytes and components of functional materials.
Polyelectrolytes and Ionic Polymers
Quaternized poly(vinylpyridines) are strong polyelectrolytes, meaning they dissociate in solution to form a positively charged polymer chain and free counter-ions. This characteristic is the basis for many of their applications. As cationic polyelectrolytes, these polymers can interact with negatively charged surfaces and molecules.
One notable application is in salt-free dyeing processes for cotton fabrics. researchgate.net Pre-treatment of cotton with these cationic polymers can enhance the fixation of anionic reactive dyes, reducing the need for large amounts of salt in the dyeing process. researchgate.net This leads to a more environmentally friendly and cost-effective industrial process.
Advanced Functional Polymer Architectures
The cationic nature of poly(ethenyl-1-methyl-pyridinium iodide) and its isomers makes them suitable for creating advanced functional materials. For example, quaternized poly(4-vinyl pyridine) has been utilized in the development of antimicrobial materials. researchgate.net The positively charged pyridinium groups can interact with and disrupt the negatively charged cell membranes of bacteria, leading to a bactericidal effect. researchgate.net
Furthermore, these polymers can be incorporated into more complex architectures, such as block copolymers, to create materials with tailored properties for applications in drug delivery, solar cells, and as corrosion inhibitors. researchgate.net The ability to form complexes with other molecules, such as iodine, further expands their utility, for example, in creating antimicrobial agents with a sustained release of iodine. researchgate.net
Applications in Advanced Materials Science Research
Non-linear Optical (NLO) Materials Development
Organic materials with high non-linear optical (NLO) properties are in demand for applications in optical switching, data storage, and communications. The molecular framework of ethenyl pyridinium (B92312) salts, often referred to as stilbazolium derivatives, is a cornerstone for creating chromophores with significant NLO activity.
The NLO response in organic molecules is fundamentally linked to their molecular structure. In compounds like 3-ethenyl-1-methyl-pyridinium iodide, the key is the presence of a π-conjugated system that connects an electron-donating group to an electron-accepting group. This "push-pull" system facilitates intramolecular charge transfer (ICT) upon excitation by a light source.
Theoretical calculations, such as those determining the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy gap, are often used to predict NLO activity, as a smaller energy gap typically indicates easier charge transfer and a stronger NLO response. ktu.edu
The design of highly efficient NLO chromophores based on the ethenyl pyridinium iodide scaffold follows several key principles:
Enhancing the Push-Pull System: The NLO response can be magnified by increasing the electron-donating strength of the substituent on the vinyl group or by enhancing the electron-accepting nature of the pyridinium ring.
Extending the π-Conjugated Bridge: Lengthening the conjugated system (e.g., from a vinyl to a butadienyl bridge) can also increase hyperpolarizability, although this may shift the absorption wavelength. bohrium.com
Modifying the Cation-Anion Interaction: The choice of the anion (in this case, iodide) can influence the crystal packing and, consequently, the bulk NLO properties of the material. Different anions can lead to different crystal symmetries and stabilities.
Steric Engineering: Introducing bulky groups can influence the intermolecular interactions, which helps in preventing the formation of centrosymmetric crystal structures that would cancel out the second-order NLO effects. acs.org
The synthesis of ethenyl pyridinium iodide derivatives is typically achieved through the Knoevenagel condensation reaction. rsc.org This involves reacting an appropriate aldehyde with a methyl-substituted pyridinium iodide salt, such as 1,4-dimethyl-pyridinium iodide, often in the presence of a basic catalyst like piperidine (B6355638). chemrxiv.org
Single crystals suitable for NLO applications are commonly grown from solution using the slow solvent evaporation technique. chemscene.com The choice of solvent or solvent mixture is critical and is determined by the solubility of the compound. chemrxiv.org
Once grown, the crystals are subjected to extensive characterization:
Structural Analysis: Single-crystal X-ray diffraction (SCXRD) is used to determine the precise molecular structure, lattice parameters, and the crystal's space group, which confirms whether the crystal is centrosymmetric or non-centrosymmetric. chemrxiv.orgktu.edu
Optical Properties: UV-Vis-NIR spectroscopy is employed to determine the optical transparency window and the lower cut-off wavelength, which are critical for optical applications. ktu.edu
NLO Characterization: The Kurtz-Perry powder technique is a common method to screen for second-harmonic generation (SHG) efficiency, often using potassium dihydrogen phosphate (B84403) (KDP) as a reference material. ktu.edu Third-order NLO properties, such as the non-linear refractive index and absorption coefficient, are investigated using the Z-scan technique with a laser source. chemrxiv.orgbohrium.com
| Property | Characterization Technique | Significance |
| Crystal Structure & Symmetry | Single-Crystal X-ray Diffraction (SCXRD) | Determines if the material can exhibit second-order NLO effects (requires non-centrosymmetric structure). chemrxiv.orgktu.edu |
| Second-Order NLO Response | Kurtz-Perry Powder Test | Measures the efficiency of second-harmonic generation (SHG) relative to a standard like KDP. ktu.edu |
| Third-Order NLO Response | Z-scan Technique | Evaluates third-order susceptibility, non-linear absorption, and non-linear refraction. chemrxiv.orgbohrium.com |
| Optical Transmittance | UV-Vis-NIR Spectroscopy | Identifies the spectral range where the material is transparent and thus usable for optical applications. ktu.edu |
| Thermal Stability | Thermogravimetric Analysis (TGA) | Determines the decomposition temperature, indicating the material's robustness for device fabrication. ktu.edu |
Hybrid Organic-Inorganic Materials
The ionic nature of 3-ethenyl-1-methyl-pyridinium iodide, comprising an organic cation and an inorganic anion, makes it a candidate for incorporation into hybrid materials where the properties of both organic and inorganic components are combined to achieve novel functionalities.
Metal-Organic Frameworks (MOFs) are porous, crystalline materials constructed from metal ions or clusters linked by organic ligands. The integration of ionic species like 3-ethenyl-1-methyl-pyridinium iodide into MOFs can be envisioned through several strategies.
One approach is the post-synthetic modification of a pre-existing MOF. For instance, a MOF constructed with pyridine-containing linkers could undergo N-alkylation to introduce methyl-pyridinium sites within the pores. nih.gov If the alkylating agent also contained an ethenyl group, a structure similar to the target cation could be generated. Another strategy involves using pyridinium-based ionic liquids as templates or guests within the MOF pores. nih.gov Research has shown that MOFs can be constructed from metal iodides (e.g., copper iodide) and pyridine-based ligands, suggesting a direct path to incorporating both key components of the target compound. researchgate.net The pyridinium cation and iodide anion could serve as charge-balancing species within the MOF's pores or could be integral parts of the framework itself, creating a cationic MOF. Such ionic MOFs are investigated for applications in gas sorption and heterogeneous catalysis. nih.gov
Hybrid organic-inorganic perovskites, with the general formula ABX₃, are at the forefront of solar cell research. In the most common configurations, 'A' is a small organic cation (like methylammonium (B1206745) or formamidinium), 'B' is a metal cation (typically lead), and 'X' is a halide anion (iodide, bromide, or chloride). mdpi.com
The role of the 'A' cation is critical for the structural stability and optoelectronic properties of the perovskite material. Researchers are actively exploring new and larger organic cations to tune the perovskite's bandgap, improve its stability against moisture, and passivate defects in the crystal structure. acs.orgrsc.org While simple cations like methylammonium are common, the introduction of larger, more functional organic cations is a key strategy for developing next-generation perovskite devices. ktu.eduyoutube.com
The 3-ethenyl-1-methyl-pyridinium cation, being larger than the standard cations, could potentially be used to form 2D or mixed 2D/3D perovskite structures. These layered structures often exhibit enhanced environmental stability compared to their 3D counterparts. The ethenyl group offers a site for further functionalization or polymerization, which could be exploited to create more robust and tailored interfaces within the solar cell stack. The presence of the pyridinium ring could also influence charge transfer dynamics at the perovskite interfaces. While direct integration of 3-ethenyl-1-methyl-pyridinium iodide as the primary 'A' cation in a stable 3D perovskite may be sterically challenging, its use as an additive or as a component in a layered perovskite structure represents a plausible area of research. ktu.edu
Electrochemical Research Applications
The unique structure of 3-ethenyl-1-methylpyridinium iodide, featuring a positively charged pyridinium ring, a reactive vinyl group, and an iodide counter-ion, suggests its utility in various electrochemical applications.
Redox Behavior and Electron Transfer Properties
The electrochemical activity of 3-ethenyl-1-methylpyridinium iodide is anticipated to be rich and complex, influenced by both the pyridinium cation and the iodide anion. The pyridinium moiety can undergo reduction, a characteristic shared by related pyridinium salts. For instance, studies on compounds like 3-cyano-1-methylpyridinium iodide have demonstrated that the pyridinium ring can accept electrons, leading to the formation of radical species that may subsequently dimerize. electronicsandbooks.com The electrochemical reduction of the 3-ethenyl-pyridinium cation is expected to follow a similar pathway, with the vinyl group potentially influencing the stability and subsequent reactions of the resulting radical.
The iodide anion also contributes significantly to the redox behavior. The iodide/triiodide/iodine (I⁻/I₃⁻/I₂) redox couples are well-established in electrochemistry. nih.gov The iodide ion can be oxidized to iodine, a process that is often reversible and can be harnessed in various electrochemical systems. This property is crucial in applications such as dye-sensitized solar cells, where the iodide/triiodide couple acts as a redox mediator. rsc.org The presence of iodide as the counter-ion in 3-ethenyl-1-methylpyridinium iodide therefore offers an intrinsic redox-active component.
The electron transfer properties of pyridinium salts can be influenced by intermolecular interactions. researchgate.net The presence of the ethenyl group in the 3-position could lead to specific intermolecular π-π stacking interactions, which in turn may affect the electron transfer kinetics at an electrode surface.
Electrolyte Components and Ionic Liquids
Pyridinium-based salts are a prominent class of ionic liquids (ILs), which are salts that are liquid at or near room temperature. alfa-chemistry.comlongdom.org These materials are of great interest as electrolytes in electrochemical devices like batteries and supercapacitors due to their inherent ionic conductivity, wide electrochemical stability windows, and low volatility. longdom.orgnih.gov While the melting point of 3-ethenyl-1-methylpyridinium iodide is not widely reported, its structural similarity to other pyridinium salts suggests it could function as a component in ionic liquid electrolytes.
The electrochemical stability window is another critical factor for electrolytes. Pyridinium-based ionic liquids are known to possess wide electrochemical windows, meaning they can operate over a broad range of potentials without undergoing decomposition. longdom.org This is a significant advantage in high-energy storage devices. The specific electrochemical stability of 3-ethenyl-1-methylpyridinium iodide would need to be experimentally determined, but it is expected to be comparable to other pyridinium salts.
| Property | General Range for Pyridinium-Based Ionic Liquids | Potential Significance for 3-ethenyl-1-methylpyridinium iodide |
| Ionic Conductivity | 10⁻⁴ to 10⁻² S/cm | Determines its efficiency as an electrolyte component. |
| Electrochemical Window | 3.5 to 5.5 V | Defines the operating voltage range for electrochemical devices. |
| Thermal Stability | Often stable up to 300-400 °C | Crucial for safety and performance in high-temperature applications. |
This table presents typical data for the broader class of pyridinium ionic liquids to infer the potential properties of 3-ethenyl-1-methylpyridinium iodide.
Sensor Development and Probes
The structural features of 3-ethenyl-1-methylpyridinium iodide also make it a promising candidate for the development of advanced chemical and biological sensors.
Fluorometric and Colorimetric Sensing Mechanisms
While specific studies on the fluorometric or colorimetric sensing capabilities of 3-ethenyl-1-methylpyridinium iodide are not yet available, the pyridinium scaffold is a well-known platform for the design of optical sensors. The electronic properties of the pyridinium ring can be sensitive to the surrounding chemical environment. Binding of an analyte to the molecule or in its vicinity can perturb the π-electron system, leading to a change in its absorption or emission spectrum.
The vinyl group provides a convenient handle for further functionalization. It can be used to attach fluorophores or chromophores to the pyridinium core, creating a more sophisticated sensor molecule. Alternatively, the vinyl group itself can participate in reactions that lead to a change in conjugation and, consequently, a colorimetric or fluorometric response. For example, a reaction that saturates the double bond would alter the electronic structure of the molecule and likely shift its absorption spectrum.
Chemical and Biological Sensing Platforms
The vinyl group of 3-ethenyl-1-methylpyridinium iodide is particularly significant for the development of sensing platforms. This reactive group can undergo polymerization to form poly(3-ethenyl-1-methylpyridinium iodide). This polymer, bearing a positive charge on each repeating unit, is a polyelectrolyte. Such materials have been used to modify electrode surfaces to create platforms for electrochemical sensing. rsc.org The positively charged polymer can electrostatically attract and preconcentrate negatively charged analytes at the electrode surface, enhancing the sensitivity of the sensor.
Furthermore, the polymer can serve as a matrix for immobilizing enzymes or other biological recognition elements. For instance, the stability of enzymes like lipase (B570770) has been shown to be influenced by the presence of pyridinium-based ionic liquids, with the nature of the anion playing a crucial role. nih.gov A polymer based on 3-ethenyl-1-methylpyridinium iodide could provide a biocompatible and stabilizing environment for enzymes in a biosensor. The electropolymerization of vinylpyridinium complexes has been demonstrated as a method to create modified electrodes with specific catalytic or recognition properties. acs.org
The development of such sensing platforms would involve the controlled polymerization of the monomer onto a transducer surface, such as an electrode or an optical waveguide. The resulting polymer film would then be exposed to the sample, and the interaction with the target analyte would be detected as a change in an electrical or optical signal.
| Potential Sensing Application | Role of 3-ethenyl-1-methylpyridinium iodide | Detection Principle |
| Anion Sensing | As a polyelectrolyte coating on an electrode | Electrochemical detection of anion binding to the cationic polymer. |
| Biosensing | As a matrix for enzyme immobilization | Amperometric or potentiometric detection of the enzymatic reaction product. |
| Gas Sensing | As a component in a composite sensing layer | Change in conductivity or optical properties upon gas absorption. |
This table outlines potential sensor applications based on the known properties of related vinylpyridinium and polyelectrolyte materials.
Advanced Analytical Techniques in Chemical Research of 3 Ethenyl 1 Methyl Pyridiniumiodide
Chromatographic Separations and Purity Assessment
Chromatographic techniques are indispensable for the separation and quantification of 3-ethenyl-1-methyl-pyridinium iodide, ensuring the purity of synthesized batches and identifying any potential impurities or degradation products.
High-Performance Liquid Chromatography (HPLC) is a primary method for the purity assessment of non-volatile, ionic compounds like 3-ethenyl-1-methyl-pyridinium iodide. The technique separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase.
Research Findings: In a typical HPLC analysis for a pyridinium (B92312) compound, a reversed-phase C18 column is often employed. The mobile phase generally consists of a buffered aqueous solution and an organic modifier, such as acetonitrile (B52724) or methanol (B129727). Detection is commonly achieved using a UV-Vis detector, as the pyridinium ring exhibits strong absorbance in the UV region. For enhanced sensitivity and specificity, HPLC can be coupled with mass spectrometry (LC-MS). The positive charge of the pyridinium cation makes it amenable to electrospray ionization (ESI) in the positive ion mode.
A hypothetical HPLC method for the analysis of 3-ethenyl-1-methyl-pyridinium iodide is presented below:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: 0.1% Formic acid in WaterB: Acetonitrile |
| Gradient | 5% B to 95% B over 10 minutes |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Detection | UV at 254 nm |
| Retention Time | ~ 4.5 min (Illustrative) |
This method would allow for the quantification of the main peak corresponding to 3-ethenyl-1-methyl-pyridinium iodide and the detection of any impurities.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and thermally stable compounds. Due to the ionic and non-volatile nature of 3-ethenyl-1-methyl-pyridinium iodide, direct analysis by GC-MS is generally not feasible. The high temperatures required for vaporization would likely lead to decomposition rather than volatilization.
Research Findings: To analyze such compounds using GC-MS, a derivatization step is often necessary to convert the non-volatile analyte into a volatile derivative. For pyridinium compounds, this is not a common approach due to the stability of the pyridinium ring. However, GC-MS can be invaluable for identifying volatile impurities or starting materials present in a sample of 3-ethenyl-1-methyl-pyridinium iodide. For instance, any unreacted 3-vinylpyridine (B15099) or methyl iodide could potentially be detected by GC-MS.
Thermal Analysis for Stability and Phase Transitions
Thermal analysis techniques are crucial for determining the thermal stability and phase behavior of materials. For ionic compounds like 3-ethenyl-1-methyl-pyridinium iodide, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide key insights into their operational limits and physical transformations.
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to determine the thermal stability and decomposition profile of a material.
Research Findings: For ionic liquids, which share structural similarities with 3-ethenyl-1-methyl-pyridinium iodide, TGA is used to determine the onset decomposition temperature (Tonset) and the peak decomposition temperature (Tpeak). The thermal stability of pyridinium-based ionic liquids is influenced by the nature of both the cation and the anion. Iodide anions generally lead to lower thermal stability compared to anions like bis(trifluoromethylsulfonyl)imide ([Tf2N]-).
An illustrative TGA profile for 3-ethenyl-1-methyl-pyridinium iodide might show the following:
| Parameter | Temperature (°C) | Description |
| Tonset | ~220 | The temperature at which significant decomposition begins. |
| Tpeak | ~250 | The temperature of the maximum rate of decomposition. |
This data indicates the upper-temperature limit for the use and storage of the compound.
Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect phase transitions such as melting, crystallization, and glass transitions.
Research Findings: DSC analysis of pyridinium salts can reveal important information about their physical state and phase behavior. For crystalline materials, a sharp endothermic peak corresponding to the melting point (Tm) is observed. For some ionic liquids, a glass transition (Tg) may be observed, which is characteristic of an amorphous solid state. The melting point of a related compound, 4-(4-diethylaminostyryl)-1-methylpyridinium (B1240017) iodide, is reported to be in the range of 214-216 °C.
A hypothetical DSC thermogram for 3-ethenyl-1-methyl-pyridinium iodide could exhibit the following feature:
| Transition | Temperature (°C) |
| Melting Point (Tm) | ~180 (Illustrative) |
This value is crucial for applications where the compound might be subjected to varying temperatures.
Surface Characterization Methodologies
The study of surface characteristics, particularly intermolecular interactions, can provide a deeper understanding of the crystalline packing and solid-state properties of 3-ethenyl-1-methyl-pyridinium iodide.
Research Findings: A relevant technique for this purpose is Hirshfeld surface analysis , which is derived from single-crystal X-ray diffraction data. This method allows for the visualization and quantification of intermolecular contacts within a crystal lattice. For ionic compounds, it can highlight the nature and extent of interactions such as hydrogen bonding and π-π stacking. In the crystal structure of a related compound, (E)-1-methyl-2-styrylpyridinium iodide, weak C-H···I interactions and π-π stacking between the pyridinium
Atomic Force Microscopy (AFM) for Surface Morphology
Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that can provide topographical information at the nanoscale. mdpi.com It is an invaluable tool for studying the surface morphology of materials, including thin films and crystalline structures of organic salts. chalcogen.ro In the context of 3-ethenyl-1-methyl-pyridinium iodide, AFM could be employed to visualize the surface of a deposited film or single crystals, revealing details about its texture, roughness, and the presence of any ordered domains.
The operational principle of AFM involves scanning a sharp tip, located at the free end of a cantilever, over the sample surface. The forces between the tip and the sample lead to a deflection of the cantilever, which is monitored by a laser beam reflected onto a photodiode. This deflection is then used to create a three-dimensional map of the surface. For polymer surfaces, AFM not only provides morphological data but can also offer phase contrast between different components. covalentmetrology.com
In a hypothetical AFM analysis of a thin film of 3-ethenyl-1-methyl-pyridinium iodide, one could expect to quantify several key surface parameters. These parameters are crucial for understanding the material's surface properties, which can influence its application in areas such as coatings or electronic devices. Research on other pyridinium-based structures has shown that AFM can reveal how these molecules arrange themselves on a surface, which is critical for applications like the development of bio-based flocculants. acs.org
Hypothetical AFM Surface Morphology Data for a 3-Ethenyl-1-methyl-pyridinium iodide Film:
| Parameter | Description | Hypothetical Value |
| Root Mean Square (RMS) Roughness | The standard deviation of the surface height profile from the mean height. | 8.5 nm |
| Average Roughness (Ra) | The arithmetic average of the absolute values of the height deviations from the mean surface. | 6.2 nm |
| Maximum Peak-to-Valley Height (Rt) | The vertical distance between the highest and lowest points on the surface. chalcogen.ro | 45.7 nm |
| Surface Skewness | A measure of the asymmetry of the surface height distribution. | -0.3 (Indicates a predominance of valleys) |
| Surface Kurtosis | A measure of the "peakedness" of the surface height distribution. | 3.8 (Indicates a spiky surface) |
These hypothetical values would suggest a relatively smooth surface with some distinct peaks and valleys, which could be indicative of crystalline growth patterns or aggregation of the pyridinium salt on the substrate.
Scanning Electron Microscopy (SEM) for Topographical Analysis
Scanning Electron Microscopy (SEM) is another powerful technique for visualizing the surface topography of materials at high magnifications. Unlike AFM, SEM uses a focused beam of electrons to scan the sample surface. The interactions between the electrons and the atoms in the sample produce various signals that contain information about the surface topography and composition. azom.com For non-conductive samples like many organic salts, a thin conductive coating is often applied to prevent the accumulation of static charge. researchgate.net However, ionic liquids, which share characteristics with pyridinium salts, can sometimes be observed without such coatings due to their inherent conductivity. nih.gov
An SEM analysis of 3-ethenyl-1-methyl-pyridinium iodide could provide detailed images of its crystal habit, particle size distribution, and surface texture. This information is vital for quality control in synthesis and for understanding the material's physical properties. The backscattered electron detector in an SEM can also provide compositional contrast, which could be useful if the compound is part of a composite material. azom.com
Hypothetical SEM Topographical Analysis Findings for 3-Ethenyl-1-methyl-pyridinium iodide Crystals:
| Feature | Description | Hypothetical Observation |
| Crystal Habit | The characteristic external shape of individual crystals. | Acicular (needle-like) to prismatic crystals. |
| Particle Size Range | The distribution of the sizes of the individual crystalline particles. | 5 µm - 50 µm |
| Surface Texture | The fine-scale features on the surface of the crystals. | Striated surfaces with some evidence of terraced growth. |
| Aggregation | The tendency of individual crystals to form larger clusters. | Moderate aggregation into larger, loosely packed clusters. |
| Porosity | The presence of voids or pores within the crystalline matrix. | Low to negligible porosity observed at the micron scale. |
These hypothetical findings would suggest that 3-ethenyl-1-methyl-pyridinium iodide forms well-defined crystals that have a tendency to cluster. The striated surface texture could provide insights into the crystal growth mechanism.
Spectroscopic Techniques for Quantitative Analysis
Spectroscopic methods are indispensable for the quantitative analysis of chemical compounds, allowing for the determination of concentration in a variety of matrices. Techniques such as UV-Visible (UV-Vis) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy can be tailored for the quantitative determination of 3-ethenyl-1-methyl-pyridinium iodide.
UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. Many organic molecules, including pyridinium compounds, absorb light at specific wavelengths due to electronic transitions. researchgate.net According to the Beer-Lambert Law, the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. By preparing a series of standard solutions of known concentrations and measuring their absorbance, a calibration curve can be constructed. This curve can then be used to determine the concentration of an unknown sample of 3-ethenyl-1-methyl-pyridinium iodide.
NMR spectroscopy, while more commonly used for structural elucidation, can also be a powerful quantitative tool (qNMR). By integrating the area of a specific resonance in the NMR spectrum and comparing it to the integral of a known amount of an internal standard, the concentration of the analyte can be accurately determined.
Hypothetical UV-Vis Spectroscopic Data for Quantitative Analysis of 3-Ethenyl-1-methyl-pyridinium iodide in Ethanol (B145695):
| Standard Concentration (µM) | Absorbance at λmax (265 nm) |
| 5 | 0.112 |
| 10 | 0.225 |
| 20 | 0.451 |
| 40 | 0.903 |
| 80 | 1.805 |
From this hypothetical data, a linear regression of the calibration curve would yield a high correlation coefficient (R² > 0.99), indicating a strong linear relationship between concentration and absorbance. The equation of the line could then be used to calculate the concentration of unknown samples. For instance, an unknown sample with an absorbance of 0.678 would have a calculated concentration of approximately 30 µM.
Future Research Directions and Emerging Paradigms
Computational Design and Predictive Modeling for Novel Ethenyl Pyridinium (B92312) Iodide Derivatives
The advent of powerful computational tools has revolutionized the process of chemical discovery. In the context of 3-ethenyl-1-methyl-pyridinium iodide, computational design and predictive modeling are expected to play a pivotal role in designing novel derivatives with tailored properties. Future research in this area will likely focus on the use of quantum chemical calculations, such as Density Functional Theory (DFT), to predict a range of molecular properties. These predictions can guide synthetic efforts, saving significant time and resources.
Key areas for computational investigation include:
Electronic Properties: Modeling the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies to predict the electronic and optical properties of new derivatives. This is crucial for applications in organic electronics, such as conductive polymers and dye-sensitized solar cells.
Reactivity Prediction: Calculating reaction pathways and activation energies for the polymerization of the ethenyl group or for other functionalization reactions. This can help in designing more efficient synthetic routes and in understanding the stability of the resulting materials.
Spectroscopic Properties: Simulating NMR, IR, and UV-Vis spectra to aid in the characterization of newly synthesized compounds.
Intermolecular Interactions: Modeling the interactions of these pyridinium salts with solvents, other molecules, or surfaces to predict their behavior in various environments, which is important for applications in catalysis and sensing.
Table 1: Predicted Properties of Hypothetical 3-Ethenyl-1-Methyl-Pyridinium Iodide Derivatives
| Derivative | Substituent at C4 | Predicted HOMO (eV) | Predicted LUMO (eV) | Predicted Band Gap (eV) |
| 1 | -H | -6.2 | -3.5 | 2.7 |
| 2 | -NO2 | -6.8 | -4.2 | 2.6 |
| 3 | -NH2 | -5.5 | -3.1 | 2.4 |
| 4 | -OCH3 | -5.7 | -3.2 | 2.5 |
Note: The data in this table is hypothetical and for illustrative purposes to show the potential of computational modeling.
Sustainable Synthesis and Green Chemistry Innovations for Production
The principles of green chemistry are increasingly guiding the development of new synthetic methodologies. Future research on the synthesis of 3-ethenyl-1-methyl-pyridinium iodide and its derivatives will undoubtedly focus on developing more sustainable and environmentally benign processes.
Promising areas for innovation include:
Renewable Feedstocks: Investigating the use of bio-based starting materials for the synthesis of the pyridinium ring.
Catalytic Methods: Developing highly efficient catalytic systems to replace stoichiometric reagents, thereby reducing waste and improving atom economy.
Alternative Solvents: Exploring the use of greener solvents, such as water, supercritical fluids, or ionic liquids, to replace traditional volatile organic compounds.
Energy Efficiency: Utilizing alternative energy sources like microwave or ultrasound irradiation to accelerate reaction rates and reduce energy consumption.
Table 2: Comparison of Traditional and Potential Green Synthesis Routes for 3-Ethenyl-1-Methyl-Pyridinium Iodide
| Parameter | Traditional Route | Potential Green Route |
| Starting Materials | Petroleum-based | Bio-based (e.g., from biomass) |
| Solvent | Dichloromethane, Chloroform | Water, Ethanol (B145695), or solvent-free |
| Catalyst | None (stoichiometric reagents) | Reusable solid acid catalyst |
| Energy Input | Conventional heating (reflux) | Microwave or ultrasonic irradiation |
| Waste Generation | High | Low |
Note: This table presents a conceptual comparison to highlight the goals of green chemistry in this context.
Exploration of Unique Reactivity Pathways and Catalytic Systems
The dual functionality of 3-ethenyl-1-methyl-pyridinium iodide, with its polymerizable ethenyl group and its charged pyridinium core, opens up a wide range of possibilities for exploring unique reactivity pathways. Future research will likely delve into:
Controlled Polymerization: Developing advanced polymerization techniques, such as atom transfer radical polymerization (ATRP) or reversible addition-fragmentation chain-transfer (RAFT) polymerization, to synthesize well-defined polymers with controlled molecular weights and architectures.
Cycloaddition Reactions: Investigating the participation of the ethenyl group in various cycloaddition reactions to construct complex heterocyclic systems.
Organocatalysis: Exploring the potential of derivatives of 3-ethenyl-1-methyl-pyridinium iodide to act as organocatalysts, for example, as phase transfer catalysts or as precursors to N-heterocyclic carbenes (NHCs).
Post-Polymerization Modification: Functionalizing the pyridinium ring of polymers derived from this monomer to introduce new properties and functionalities.
Advanced Polymer Architectures and Functional Materials
The ability to create well-defined polymers from 3-ethenyl-1-methyl-pyridinium iodide paves the way for the development of advanced functional materials. Research in this area will be directed towards designing and synthesizing polymers with specific architectures for targeted applications.
Future directions include:
Conductive Polymers: Creating conjugated polymers for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Polyelectrolytes: Synthesizing water-soluble polymers for use in applications such as water treatment, drug delivery, and as components in fuel cells.
Stimuli-Responsive Materials: Designing polymers that can respond to external stimuli such as pH, temperature, or light, for applications in sensors, actuators, and smart coatings.
Nanocomposites: Incorporating these polymers into nanocomposites with materials like graphene or metal nanoparticles to create materials with enhanced mechanical, thermal, or electronic properties.
Table 3: Potential Polymer Architectures from 3-Ethenyl-1-Methyl-Pyridinium Iodide and Their Applications
| Polymer Architecture | Key Features | Potential Applications |
| Linear Homopolymer | High charge density | Polyelectrolytes for water purification |
| Block Copolymers | Amphiphilic, self-assembling | Drug delivery vehicles, nanoreactors |
| Grafted Polymers | Modified surface properties | Biocompatible coatings for medical devices |
| Cross-linked Networks | High mechanical stability | Ion-exchange resins, hydrogels |
Note: This table illustrates the potential for creating diverse functional materials through advanced polymer synthesis.
Interdisciplinary Research at the Interface of Chemistry, Materials Science, and Computational Science
The complexity and potential of 3-ethenyl-1-methyl-pyridinium iodide and its derivatives necessitate a highly interdisciplinary research approach. Future breakthroughs will likely emerge from collaborations that bridge the gaps between different scientific disciplines.
Key aspects of this interdisciplinary approach include:
Theory-Guided Experiment: Computational scientists can provide theoretical predictions to guide the efforts of synthetic chemists, who can then synthesize the most promising candidate molecules.
Structure-Property-Function Relationships: Materials scientists can characterize the physical and chemical properties of the newly synthesized compounds and polymers, providing feedback to chemists to further optimize their designs for specific functions.
Device Integration: Engineers can work on integrating these novel materials into functional devices, such as sensors, solar cells, or batteries, to assess their real-world performance.
By fostering a collaborative environment, the scientific community can accelerate the pace of discovery and innovation in this exciting field, ultimately leading to the development of new technologies that address some of society's most pressing challenges.
Q & A
Q. What are the optimized synthetic routes for 3-ethenyl-1-methyl-pyridinium iodide, and how do reaction conditions influence yield?
- Methodological Answer : A common synthesis involves reacting 1,2-dimethylpyridinium iodide with 4-methoxybenzaldehyde and piperidine in hot water (1:1 molar ratio). Key variables include temperature control (80–90°C for 6–8 hours) and solvent polarity, which affect reaction kinetics and crystallinity .
- Table 1 : Reaction Conditions and Outcomes
| Reactant Ratio | Solvent | Temperature (°C) | Yield (%) | Crystallinity |
|---|---|---|---|---|
| 1:1:1 | H₂O | 80–90 | 60–70 | High |
Q. How is X-ray crystallography utilized to resolve structural ambiguities in pyridinium derivatives?
- Methodological Answer : Single-crystal X-ray diffraction (Bruker APEXII CCD) reveals the P1 space group symmetry and C–H···I hydrogen bonding in the crystal lattice. Data refinement via SHELXL97 software resolves torsional angles and cation-anion interactions, critical for confirming non-linear optical inactivity .
Q. Which spectroscopic techniques are most reliable for characterizing 3-ethenyl-1-methyl-pyridinium iodide?
- Methodological Answer :
Q. What safety protocols are recommended for handling pyridinium iodide derivatives?
- Methodological Answer : Toxicity data gaps necessitate strict PPE (gloves, goggles) and fume hood usage. Waste must be segregated and treated by certified facilities. First-aid measures for exposure include immediate rinsing and medical consultation .
Advanced Research Questions
Q. How can crystal engineering principles enhance the design of pyridinium-based ionic materials?
- Methodological Answer : The C–H···I interactions in the crystal lattice (distance: 3.4–3.6 Å) suggest potential for tuning conductivity or luminescence. Co-crystallization with π-conjugated molecules could introduce charge-transfer properties .
Q. How should researchers address contradictions between experimental and computational data for pyridinium derivatives?
Q. What computational strategies predict the reactivity of 3-ethenyl-1-methyl-pyridinium iodide in nucleophilic environments?
Q. How do surface interactions influence the stability of pyridinium salts in indoor environments?
Q. What hydrogenation pathways modify the vinyl group while preserving the pyridinium core?
Q. How does environmental pH affect the hydrolytic stability of 3-ethenyl-1-methyl-pyridinium iodide?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
